Spinosyn J

Catalog No.
S655773
CAS No.
M.F
C40H63NO10
M. Wt
717.9 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spinosyn J

Product Name

Spinosyn J

IUPAC Name

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-7-[(2R,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione

Molecular Formula

C40H63NO10

Molecular Weight

717.9 g/mol

InChI

InChI=1S/C40H63NO10/c1-9-25-11-10-12-33(51-35-16-15-32(41(5)6)22(3)47-35)21(2)36(43)31-19-29-27(30(31)20-34(42)49-25)14-13-24-17-26(18-28(24)29)50-40-39(46-8)37(44)38(45-7)23(4)48-40/h13-14,19,21-30,32-33,35,37-40,44H,9-12,15-18,20H2,1-8H3/t21-,22-,23+,24-,25+,26-,27-,28-,29-,30+,32+,33+,35+,37-,38+,39-,40+/m1/s1

InChI Key

IHGXGNJRCONUAC-WNTSOVQUSA-N

Synonyms

spinosyn J, spinosyn-J

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)O)OC)C)OC6CCC(C(O6)C)N(C)C

Isomeric SMILES

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)O)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C

Description

Spinosyn J is a macrolide.

Spinosyn J is a member of the spinosyn family, which comprises a group of insecticidal compounds derived from the fermentation of the actinobacterium Saccharopolyspora spinosa. This compound exhibits notable insecticidal properties and is characterized by its unique tetracyclic polyketide structure, which includes a neutral saccharide substituent and an aminosugar moiety. Specifically, spinosyn J is recognized for having a 3'-O-demethylation compared to its structural analogs, such as spinosyn A, which enhances its biological activity against various pests while maintaining lower environmental toxicity .

Spinosyn J undergoes several chemical transformations that can be crucial for its synthesis and modification. Notably, it can be hydrolyzed under acidic conditions to yield aglycones and other derivatives. The stability of the glycosidic bond at the C9 position compared to the C17 position has been highlighted in studies involving selective hydrolysis, indicating that spinosyn J can be modified to create various analogs with differing biological activities .

Spinosyn J exhibits potent insecticidal activity primarily by acting on nicotinic acetylcholine receptors in insects, leading to paralysis and death. Its mechanism of action is similar to that of spinosyn A, making it effective against a wide range of agricultural pests. Additionally, spinosyn J has been shown to have lower toxicity to non-target organisms, including beneficial insects and mammals, which makes it an attractive option for integrated pest management strategies .

Spinosyn J is primarily used as an insecticide in agricultural practices due to its effectiveness against various pests while being environmentally friendly. It is part of formulations aimed at controlling crop-damaging insects without harming beneficial species. Furthermore, ongoing research explores its potential applications in other fields such as veterinary medicine and public health due to its selective toxicity profile .

Studies on the interactions of spinosyn J with biological systems have revealed insights into its mode of action at the molecular level. Research indicates that spinosyn J binds effectively to nicotinic acetylcholine receptors, leading to increased receptor activation and subsequent neurotoxic effects in target insects. This specificity contributes to its efficacy as an insecticide while minimizing adverse effects on non-target organisms .

Spinosyn J shares structural similarities with several other compounds within the spinosyn family. Below is a comparison highlighting its uniqueness:

CompoundStructural FeatureBiological Activity
Spinosyn AContains 3'-O-methyl groupBroad-spectrum insecticide
Spinosyn B4′′-N-demethylated variantEffective against specific pests
Spinosyn C4′′-di-N-demethylated variantEnhanced activity against certain insects
Spinosyn D6-methyl derivativeBroader efficacy profile
Spinosyn E16-demethyl variantAltered potency against some pests
Spinosyn F22-demethyl variantDifferent spectrum of activity

Spinosyn J's unique feature is its 3'-O-demethylation, which differentiates it from other spinosyns and may contribute to its specific insecticidal properties while maintaining lower toxicity levels towards beneficial organisms .

XLogP3

4.4

Wikipedia

Spinosyn J

Dates

Last modified: 07-20-2023

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